1-[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethanone
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Overview
Description
1-[2-(1,3-BENZOTHIAZOL-2-YL)-1-PYRROLIDINYL]-2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-ETHANONE is a complex organic compound that features a benzothiazole moiety, a pyrrolidinyl group, and a dimethylpyrrole unit
Preparation Methods
The synthesis of 1-[2-(1,3-BENZOTHIAZOL-2-YL)-1-PYRROLIDINYL]-2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-ETHANONE typically involves the following steps:
Formation of the Benzothiazole Moiety: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Attachment of the Pyrrolidinyl Group: The benzothiazole intermediate is then reacted with a pyrrolidine derivative under appropriate conditions.
Incorporation of the Dimethylpyrrole Unit: Finally, the compound is completed by introducing the dimethylpyrrole group through a coupling reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, using catalysts and solvents that are suitable for large-scale synthesis.
Chemical Reactions Analysis
1-[2-(1,3-BENZOTHIAZOL-2-YL)-1-PYRROLIDINYL]-2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzothiazole or pyrrole rings are replaced by other substituents.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-[2-(1,3-BENZOTHIAZOL-2-YL)-1-PYRROLIDINYL]-2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial, antifungal, and anticancer agent due to the biological activities associated with benzothiazole and pyrrole derivatives.
Biological Studies: The compound is used in studies exploring its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[2-(1,3-BENZOTHIAZOL-2-YL)-1-PYRROLIDINYL]-2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-ETHANONE involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrrolidinyl and dimethylpyrrole groups may enhance the compound’s binding affinity and specificity for these targets, leading to its biological effects.
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives and pyrrole-containing molecules. For example:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
2,5-Dimethylpyrrole: Used in the synthesis of various organic compounds with biological activity.
1-[2-(1,3-BENZOTHIAZOL-2-YL)-1-PYRROLIDINYL]-2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-ETHANONE is unique due to the combination of these moieties, which may result in synergistic effects and enhanced biological activity.
Properties
Molecular Formula |
C19H21N3OS |
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Molecular Weight |
339.5 g/mol |
IUPAC Name |
1-[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-2-(2,5-dimethylpyrrol-1-yl)ethanone |
InChI |
InChI=1S/C19H21N3OS/c1-13-9-10-14(2)22(13)12-18(23)21-11-5-7-16(21)19-20-15-6-3-4-8-17(15)24-19/h3-4,6,8-10,16H,5,7,11-12H2,1-2H3 |
InChI Key |
UEGCTMNBPMONQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CC(=O)N2CCCC2C3=NC4=CC=CC=C4S3)C |
Origin of Product |
United States |
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